(4-Fluorophenyl)-[3-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-4-yl]methanone
Overview
Description
(4-Fluorophenyl)-[3-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-4-yl]methanone is a complex organic compound characterized by the presence of a fluorophenyl group, a naphthalen-1-ylmethylsulfanyl group, and a 1,2,4-triazol-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)-[3-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-4-yl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved by reacting hydrazine with a suitable nitrile under acidic conditions.
Introduction of the naphthalen-1-ylmethylsulfanyl group: This step involves the nucleophilic substitution of a naphthalen-1-ylmethyl halide with a thiol group on the triazole ring.
Attachment of the fluorophenyl group: The final step involves the Friedel-Crafts acylation of the triazole intermediate with a fluorobenzoyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)-[3-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Ammonia, thiols, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Fluorophenyl)-[3-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-4-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving triazole-containing substrates. It can also serve as a ligand in the study of protein-ligand interactions.
Medicine
In medicinal chemistry, this compound has potential applications as a pharmacophore in the design of new drugs. Its triazole ring is known to exhibit antifungal, antibacterial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)-[3-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-4-yl]methanone involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, making it a potential inhibitor of metalloenzymes. The fluorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. The naphthalen-1-ylmethylsulfanyl group can participate in π-π stacking interactions, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)-[3-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-4-yl]methanone
- (4-Bromophenyl)-[3-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-4-yl]methanone
- (4-Methylphenyl)-[3-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-4-yl]methanone
Uniqueness
(4-Fluorophenyl)-[3-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-4-yl]methanone is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and reactivity. The fluorine atom can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
(4-fluorophenyl)-[3-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3OS/c21-17-10-8-15(9-11-17)19(25)24-13-22-23-20(24)26-12-16-6-3-5-14-4-1-2-7-18(14)16/h1-11,13H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZSGTKFYUUFIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NN=CN3C(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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